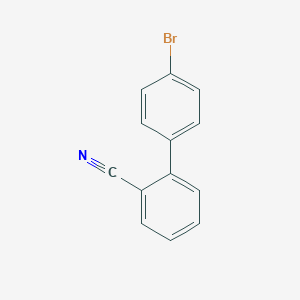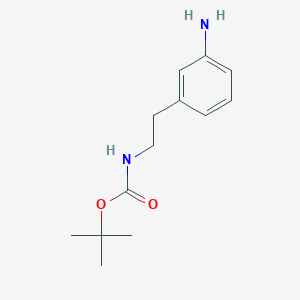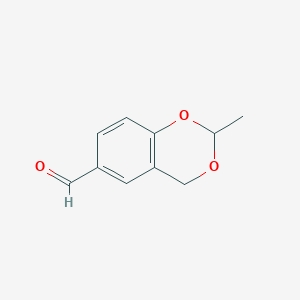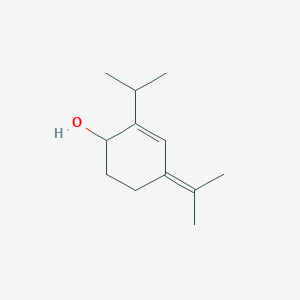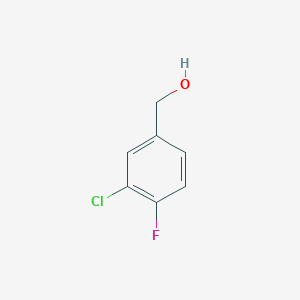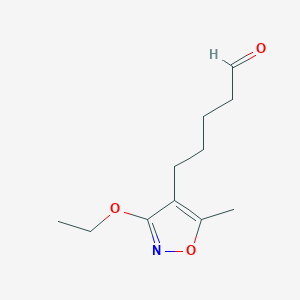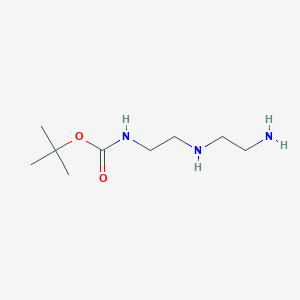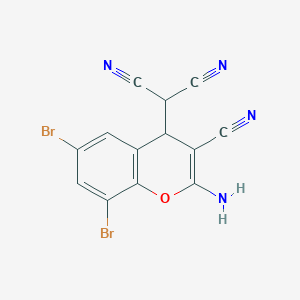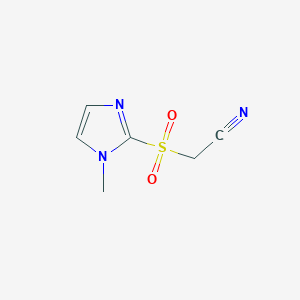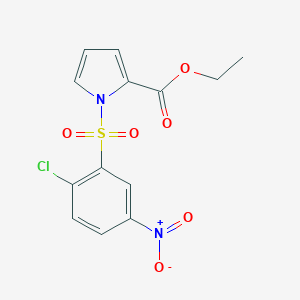
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including protein kinases and proteases, by binding to their active sites and preventing their catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme or pathway being targeted. However, it has been shown to have potential anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its potential to selectively inhibit certain enzymes, allowing for the study of specific pathways and their functions. However, its limitations include potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester include the development of more potent and selective inhibitors, as well as the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with ethyl pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block for the synthesis of various biologically active compounds, including inhibitors of protein kinases and proteases.
Propiedades
| 173908-23-1 | |
Fórmula molecular |
C13H11ClN2O6S |
Peso molecular |
358.75 g/mol |
Nombre IUPAC |
ethyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)11-4-3-7-15(11)23(20,21)12-8-9(16(18)19)5-6-10(12)14/h3-8H,2H2,1H3 |
Clave InChI |
OZKZBBVDHQLRHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| 173908-23-1 | |
Sinónimos |
ethyl 1-(2-chloro-5-nitro-phenyl)sulfonylpyrrole-2-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


